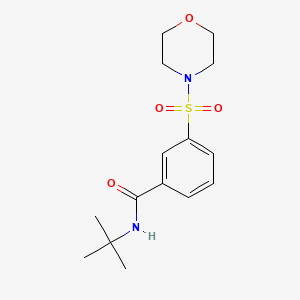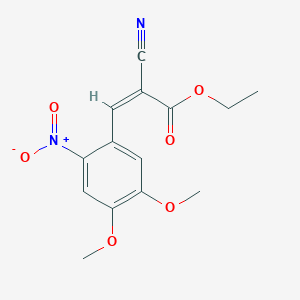
3-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, commonly known as BP-897, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties that make it an attractive candidate for drug development.
Mecanismo De Acción
BP-897 acts as a partial agonist at the dopamine D3 receptor, which is involved in the regulation of the mesolimbic dopamine system. This system is responsible for the rewarding effects of drugs of abuse and is implicated in the development of addiction. By reducing the activity of the mesolimbic dopamine system, BP-897 can decrease the reinforcing effects of drugs of abuse and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
BP-897 has been found to exhibit a range of biochemical and physiological effects, including the modulation of dopamine release in the nucleus accumbens, the reduction of dopamine transporter activity, and the inhibition of cAMP production. These effects are thought to contribute to the compound's ability to reduce the reinforcing effects of drugs of abuse and to decrease drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BP-897 has several advantages as a tool for investigating the neurobiological mechanisms of addiction. It exhibits high affinity and selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor subtype. It also has a long half-life, which makes it suitable for use in chronic treatment studies. However, one limitation of BP-897 is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BP-897. One area of interest is the development of more soluble analogs of the compound, which would allow for easier administration in vivo. Another direction is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also implicated in addiction. Finally, there is interest in exploring the potential therapeutic applications of BP-897 in other conditions, such as depression and anxiety disorders.
Métodos De Síntesis
BP-897 can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylacetic acid with piperazine in the presence of a dehydrating agent, followed by the reaction of the resulting product with benzoyl chloride and succinic anhydride. Another method involves the reaction of 4-methoxyphenylacetic acid with piperazine in the presence of a carbodiimide coupling agent, followed by the reaction of the resulting product with benzoyl chloride and succinic anhydride.
Aplicaciones Científicas De Investigación
BP-897 has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which is involved in the reward pathway of the brain. BP-897 has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, and to decrease drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-18-9-7-17(8-10-18)25-20(26)15-19(22(25)28)23-11-13-24(14-12-23)21(27)16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPPKNITRNBAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzoylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)

![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)
![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217146.png)

![N-(2-(4-isopropylphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5217152.png)
![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217162.png)
![2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)